Cas no 94746-78-8 (Ethanone,2-[4-(4-methoxybenzoyl)-1-piperazinyl]-1-(4-morpholinyl)-)
![Ethanone,2-[4-(4-methoxybenzoyl)-1-piperazinyl]-1-(4-morpholinyl)- structure](https://it.kuujia.com/scimg/cas/94746-78-8x500.png)
94746-78-8 structure
Nome del prodotto:Ethanone,2-[4-(4-methoxybenzoyl)-1-piperazinyl]-1-(4-morpholinyl)-
Ethanone,2-[4-(4-methoxybenzoyl)-1-piperazinyl]-1-(4-morpholinyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Ethanone,2-[4-(4-methoxybenzoyl)-1-piperazinyl]-1-(4-morpholinyl)-
- Molracetam
- SMR000674571
- NCGC00164482-02
- MLS001240208
- NS00124495
- 4-{[4-(4-methoxybenzoyl)-1-piperazinyl]acetyl}morpholine
- SCHEMBL2109861
- 4-(4-Methoxybenzoyl)-piperazin-1-yl-acetic acid morpholide
- DTXSID7046384
- A845609
- UNII-R47KMF9589
- NCGC00164482-01
- Molracetam [INN]
- AB00074749-01
- Tox21_112124
- 2-[4-(4-methoxyphenyl)carbonylpiperazin-1-yl]-1-morpholin-4-yl-ethanone
- 2-[4-(4-methoxybenzoyl)piperazin-1-yl]-1-morpholin-4-ylethanone
- 2-[4-[(4-methoxyphenyl)-oxomethyl]-1-piperazinyl]-1-(4-morpholinyl)ethanone
- HMS3373G11
- HMS2234P05
- CAS-94746-78-8
- PSWBKVWMVVCATC-UHFFFAOYSA-N
- 2-[4-(4-Methoxy-benzoyl)-piperazin-1-yl]-1-morpholin-4-yl-ethanone
- AB00074749-07
- 94746-78-8
- CBDivE_003437
- CHEMBL1717710
- AKOS000577150
- Tox21_112124_1
- Q6896832
- 4-((4-p-Anisoyl-1-piperazinyl)acetyl)morpholine
- DTXCID5026384
- R47KMF9589
- Cambridge id 5162111
-
- Inchi: InChI=1S/C18H25N3O4/c1-24-16-4-2-15(3-5-16)18(23)21-8-6-19(7-9-21)14-17(22)20-10-12-25-13-11-20/h2-5H,6-14H2,1H3
- Chiave InChI: PSWBKVWMVVCATC-UHFFFAOYSA-N
- Sorrisi: COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC(=O)N3CCOCC3
Proprietà calcolate
- Massa esatta: 347.18450629g/mol
- Massa monoisotopica: 347.18450629g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 25
- Conta legami ruotabili: 4
- Complessità: 451
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.3
- Superficie polare topologica: 62.3Ų
Ethanone,2-[4-(4-methoxybenzoyl)-1-piperazinyl]-1-(4-morpholinyl)- Letteratura correlata
-
Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
94746-78-8 (Ethanone,2-[4-(4-methoxybenzoyl)-1-piperazinyl]-1-(4-morpholinyl)-) Prodotti correlati
- 1847442-51-6(1,5-bis(Phenylmethyl) Ester N,N-bis(phenylmethyl)-Glutamic Acid)
- 2253172-83-5(1,3-Dioxoisoindolin-2-yl 2-cyclopentylacetate)
- 2205234-24-6(N-2-(2-methoxyphenyl)ethyl-4-phenylpiperazine-1-carbothioamide)
- 1197499-60-7(3-(2-Fluorophenoxy)-1-phenyl-4-(pyridin-3-yl)azetidin-2-one)
- 1361907-29-0(3,5-Dichloro-4'-nitro-3'-trifluoromethyl-biphenyl)
- 2361880-11-5(N-Ethyl-N-[2-[2-(4-fluorophenyl)-4-morpholinyl]-2-oxoethyl]-2-propenamide)
- 1805501-17-0(2-Bromo-4-fluoromethoxy-6-nitropyridine)
- 5293-84-5((Chloromethyl)triphenylphosphonium chloride)
- 30446-99-2(2-methyl-1-benzothiophene-3-carbaldehyde)
- 1806830-92-1(6-Amino-4-(difluoromethyl)-2-fluoro-3-nitropyridine)
Fornitori consigliati
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
CN Fornitore
Grosso

Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
